Bis(2-ethylhexyl)amine

Description

Bis(2-ethylhexyl) amine is a secondary amino compound.

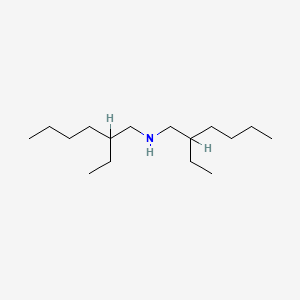

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-N-(2-ethylhexyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIKULLUBZKPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025053 | |

| Record name | 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-diethylhexylamine is a clear colorless liquid with a slight ammonia-like odor. (NTP, 1992), Liquid, Clear colorless liquid with a slight ammonia-like odor; [CAMEO] | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-(2-ethylhexyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

538 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

270 °F (NTP, 1992), 270 °F | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-(2-ethylhexyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8062 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

8.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg] | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-(2-ethylhexyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-20-7, 27214-52-4 | |

| Record name | 2,2'-DIETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-ethylhexyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(2-ethylhexyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisooctylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisooctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U5Q5UV6DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-ethylhexyl)amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key data for Bis(2-ethylhexyl)amine, a secondary aliphatic amine with significant applications in various industrial and research settings.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine or slight ammonia-like odor.[1][2][3] Its branched alkyl chains contribute to its high hydrophobicity and low solubility in water.[4][5]

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₅N | [1][6][7] |

| Molecular Weight | 241.46 g/mol | [1][6][7] |

| CAS Number | 106-20-7 | [6][7][8] |

| IUPAC Name | 2-ethyl-N-(2-ethylhexyl)hexan-1-amine | [1][6] |

| Appearance | Clear, colorless to light yellow liquid | [2][3][8] |

| Odor | Slight ammonia-like or amine-like | [1][2][3][5][8] |

| Density | 0.805 g/mL at 25 °C | [6][8][9] |

| 0.8062 g/mL at 20 °C (68 °F) | [1] | |

| Boiling Point | 281 °C at 760 mmHg | [6] |

| 123 °C at 5 mmHg | [8][9] | |

| 157-159 °C at 27 hPa | ||

| Melting Point | < -60 °C | [6] |

| Flash Point | 121 °C (250 °F) | [6] |

| 130 °C (266 °F) - Pensky-Martens closed cup | ||

| Solubility in Water | < 1 mg/mL at 21 °C (70 °F) | [1] |

| 0.045 g/L at 20 °C | [6][10] | |

| 0.014 g/L | ||

| Solubility in Organic Solvents | Soluble in most organic solvents, including ether, benzene, and hydrocarbons.[5][11] | |

| Vapor Pressure | 0.01 mmHg at 20 °C (68 °F) | [1] |

| 0.0023 hPa at 20 °C | ||

| Refractive Index | n20/D 1.442 - 1.443 | [6][8][9] |

| Purity (Assay) | ≥98.0% to 99% (by GC) | [3] |

Chemical Structure

This compound is a secondary amine, meaning the nitrogen atom is bonded to two alkyl groups and one hydrogen atom.[1][8] The alkyl groups are identical, branched eight-carbon chains known as 2-ethylhexyl groups. This structure, with its significant branching and long alkyl chains, imparts considerable steric hindrance and hydrophobicity to the molecule.[4]

Key Structural Identifiers:

-

InChI: InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3[1]

The structural arrangement of this compound is visualized in the diagram below, illustrating the connectivity of its core components.

Caption: Molecular structure breakdown of this compound.

Experimental Protocols & Synthesis

While detailed experimental protocols for determining each physical property listed above are typically found in specific monographs or primary literature not covered by the search results, the data is consistently reported across major chemical suppliers and databases.

General Synthesis Protocol: A general method for the synthesis of secondary amines like this compound involves the reductive amination of an aldehyde or ketone.[12] Specifically, it can be manufactured via multi-step reactions with 2-ethylhexanol as the primary raw material.[11] Another cited laboratory procedure involves the reaction of 1-hexyl alcohol and urea (B33335) in diglyme, catalyzed by [(Cp*)RuCl(dppe)] with diphenylphosphinopropane (dppp) as a supporting ligand and potassium carbonate as a base.[13]

-

Reaction: The autoclave is charged with 1-hexyl alcohol, urea, catalyst, ligand, and base in diglyme.[13]

-

Conditions: The vessel is flushed with argon and heated to 160 °C for 12 hours.[13]

-

Analysis: After cooling, the products are analyzed by gas chromatography.[13]

Reactivity and Applications

Reactivity:

-

As a secondary amine, it exhibits basic properties (pH > 7) and reacts exothermically with acids to form salts.[14]

-

It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[8]

-

It is stable under recommended storage conditions, typically below +30°C in a dry, well-ventilated place.[8][15]

Applications: The unique structure of this compound makes it a versatile intermediate and agent in various fields:

-

Rare Metal Extraction: It is used as an effective extractant in hydrometallurgy for recovering rare earth elements and other valuable metals from aqueous solutions.[4][15][16]

-

Surfactant Intermediate: It serves as a precursor in the synthesis of cationic and amphoteric surfactants.[2][4]

-

Corrosion Inhibitors: It is a key intermediate in the production of corrosion inhibitors, particularly triazole-types, for protecting metal surfaces.[2][3][11]

-

Specialty Chemicals: It is used in the synthesis of polymers, coatings, textile auxiliaries, dyes, and rubber chemicals.[2][4][17]

-

Nanoparticle Synthesis: It has been utilized in the synthesis of stable, coated cadmium sulfide (B99878) (CdS) nanoparticles.[6]

Safety and Handling

This compound is classified as hazardous.[1][18]

-

Hazards: It is harmful if swallowed or in contact with skin, and toxic if inhaled.[1][19][20] It causes severe skin burns and serious eye damage.[1][20] It is also very toxic to aquatic life with long-lasting effects.[19][20]

-

Handling: Use in a well-ventilated area is crucial.[18][21] Personal protective equipment, including chemical-resistant gloves, goggles, and clothing, should always be worn when handling this substance.[2][18][20] Avoid breathing vapors and prevent its release into the environment.[18][20][21]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[3][20][21] For eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move the person to fresh air.[3][20] In all cases of significant exposure, seek immediate medical attention.[3][20]

References

- 1. This compound | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chinaamines.com [chinaamines.com]

- 3. BIS 2-ETHYLHEXYLAMINE (BIS2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 4. nbinno.com [nbinno.com]

- 5. What is this compound - Properties & Specifications [polic-chemical.com]

- 6. This compound, 99% 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 106-20-7 [chemicalbook.com]

- 9. 双(2-乙基己基)胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound, 99% | Fisher Scientific [fishersci.ca]

- 11. China CG 352 this compound, Premium Grade, CAS 106-20-7, Bis(isooctyl)amine Manufacturers [chemgulf.com]

- 12. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound CAS#: 106-20-7 [m.chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. nbinno.com [nbinno.com]

- 17. parchem.com [parchem.com]

- 18. This compound MSDS/SDS | Supplier & Distributor [polic-chemical.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Bis(2-ethylhexyl)amine: A Technical Overview of Identifiers

For Immediate Release

This document provides a concise reference for researchers, scientists, and professionals in drug development on the key identifiers for the chemical compound Bis(2-ethylhexyl)amine.

Chemical Abstract Service (CAS) Number

The unique CAS Registry Number for this compound is:

This identifier is universally used to provide an unambiguous way to identify the chemical substance.

Synonyms and Alternative Names

This compound is known by a variety of synonyms in scientific literature and commercial applications. Understanding these alternative names is crucial for comprehensive literature reviews and sourcing of materials.

| Synonym | Source |

| Di(2-ethylhexyl)amine | [6][7] |

| Diisooctylamine | [1][2][5][6][7] |

| 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | [6][7] |

| 2-ethyl-N-(2-ethylhexyl)hexan-1-amine | [6][7] |

| Diethylhexylamine | [6][7] |

| 2,2'-Diethyldihexylamine | [6][7] |

| N,N-Bis(2-ethylhexyl)amine | [7] |

| DEHA | [7] |

| BIS-2-EHA | [7] |

References

- 1. 双(2-乙基己基)胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Bis(2-ethylhexyl) amine for synthesis 106-20-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 106-20-7 [chemicalbook.com]

- 5. 雙(2-乙己基)胺 CAS 106-20-7 | 818191 [merckmillipore.com]

- 6. This compound | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DI-(2-ETHYLHEXYL)AMINE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Synthesis of Bis(2-ethylhexyl)amine from 2-Ethylhexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl)amine (B85733), a secondary amine with branched alkyl chains, is a crucial chemical intermediate in various industries, including its use in the synthesis of surfactants, corrosion inhibitors, and lubricant additives.[1] This technical guide provides a comprehensive overview of the primary synthetic route for producing this compound from 2-ethylhexanol. It details the underlying chemical transformations, catalytic systems, and reaction conditions. This document consolidates information from scientific literature and patents to offer detailed experimental protocols and quantitative data to aid researchers and professionals in the development and optimization of this synthesis.

Introduction

This compound, also known as diisooctylamine, is a colorless liquid with an amine-like odor.[1][2] Its molecular formula is C16H35N, and its CAS number is 106-20-7.[2] The synthesis of this compound from 2-ethylhexanol is a multi-step process that primarily involves the catalytic amination of the alcohol. This process can be broadly categorized into two main approaches: direct reductive amination and a two-step process involving the oxidation of the alcohol to an aldehyde followed by reductive amination.

Synthetic Pathways

The conversion of 2-ethylhexanol to this compound is predominantly achieved through reductive amination. This process involves the reaction of an alcohol with an amine in the presence of a reducing agent. In the synthesis of a secondary amine like this compound, 2-ethylhexanol can react with ammonia (B1221849) or a primary amine. The most common industrial route involves the reaction of 2-ethylhexanol with ammonia over a hydrogenation catalyst.

The overall reaction can be summarized as follows:

2 CH₃(CH₂)₃CH(C₂H₅)CH₂OH + NH₃ → [CH₃(CH₂)₃CH(C₂H₅)CH₂]₂NH + 2 H₂O

This transformation typically proceeds through a "hydrogen borrowing" mechanism. The alcohol is first dehydrogenated to the corresponding aldehyde, 2-ethylhexanal (B89479), which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to form the primary amine, 2-ethylhexylamine. This primary amine can then react with another molecule of 2-ethylhexanal to form a secondary imine, which is finally reduced to the desired product, this compound. By-products of this reaction can include the primary amine (2-ethylhexylamine) and the tertiary amine (tris(2-ethylhexyl)amine).[1]

Below is a diagram illustrating the general workflow for the synthesis of this compound from 2-ethylhexanol.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols and Quantitative Data

The synthesis of this compound is typically carried out in a high-pressure reactor under a hydrogen atmosphere. The choice of catalyst is critical for achieving high yields and selectivity. Common catalysts include those based on nickel, cobalt, copper, and ruthenium.

Catalytic Systems

Several catalytic systems have been reported for the amination of alcohols. For instance, U.S. Patent 3,766,184 describes the use of a catalyst comprising metallic nickel and magnesium oxide for the amination of aliphatic alcohols.[3] Another approach detailed in U.S. Patent 8,034,978 involves the use of a suspended palladium on carbon (Pd/C) catalyst for the reductive amination of aldehydes.[4] While this patent focuses on the reaction of an aldehyde, it is highly relevant as 2-ethylhexanol is readily oxidized to 2-ethylhexanal as an intermediate in the overall process.

Reaction Conditions

The reaction conditions for the catalytic amination of 2-ethylhexanol can vary depending on the catalyst used. Generally, elevated temperatures and pressures are required to achieve good conversion and selectivity.

| Parameter | Value | Catalyst System | Reference |

| Temperature | 150 - 350 °C | Metallic Nickel and Magnesium Oxide | US3766184A[3] |

| Preferred Temperature | 200 - 275 °C | Metallic Nickel and Magnesium Oxide | US3766184A[3] |

| Pressure | High Pressure | Metallic Nickel and Magnesium Oxide | US3766184A[3] |

| Ammonia Concentration | 50 - 95% | Not Specified | US3766184A[3] |

| Hydrogen Concentration | 2 - 30% | Not Specified | US3766184A[3] |

| Temperature | 100 - 170 °C | Suspended Pd/C | US8034978B2[4] |

| Preferred Temperature | 120 - 160 °C | Suspended Pd/C | US8034978B2[4] |

| Pressure | 20 - 100 bar | Suspended Pd/C | US8034978B2[4] |

| Preferred Pressure | 40 - 75 bar | Suspended Pd/C | US8034978B2[4] |

Detailed Experimental Protocol (Exemplary)

The following is a generalized experimental protocol based on the principles of reductive amination of alcohols.

Materials:

-

2-Ethylhexanol

-

Ammonia (anhydrous)

-

Hydrogen gas

-

Catalyst (e.g., 5% Pd/C or a nickel-based catalyst)

-

Solvent (optional, e.g., a high-boiling point ether or hydrocarbon)

Apparatus:

-

High-pressure autoclave equipped with a stirrer, gas inlet and outlet, thermocouple, and pressure gauge.

-

Distillation apparatus for purification.

Procedure:

-

The autoclave is charged with 2-ethylhexanol and the catalyst. If a solvent is used, it is also added at this stage.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

-

The desired amount of ammonia is introduced into the reactor.

-

The reactor is then pressurized with hydrogen to the desired reaction pressure.

-

The mixture is heated to the reaction temperature while stirring.

-

The reaction is monitored by analyzing samples periodically for the consumption of 2-ethylhexanol and the formation of products.

-

After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The crude product is then purified by fractional distillation to separate this compound from unreacted starting materials and by-products.[1]

Signaling Pathway and Logical Relationships

The reaction proceeds through a series of interconnected steps, as illustrated in the following diagram. This shows the transformation from the initial alcohol to the final secondary amine product, highlighting the key intermediates.

Caption: Reaction pathway for the formation of this compound.

Conclusion

The synthesis of this compound from 2-ethylhexanol via catalytic reductive amination is a well-established industrial process. The selection of an appropriate catalyst and the optimization of reaction conditions, including temperature, pressure, and reactant ratios, are paramount for achieving high yields and minimizing the formation of by-products. This guide provides a foundational understanding of the synthetic methodologies and offers a starting point for further research and process development in this area.

References

- 1. China CG 352 this compound, Premium Grade, CAS 106-20-7, Bis(isooctyl)amine Manufacturers [chemgulf.com]

- 2. mahaautomation.com [mahaautomation.com]

- 3. US3766184A - Process for the catalytic amination of aliphatic alcohols aminoalcohols and mixtures thereof - Google Patents [patents.google.com]

- 4. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Bis(2-ethylhexyl)amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(2-ethylhexyl)amine (B85733) in various organic solvents. Due to its molecular structure, featuring long, branched alkyl chains, this compound exhibits a distinct solubility profile that is critical for its application in organic synthesis, formulation, and extraction processes. This document compiles available solubility data, presents detailed experimental protocols for determining solubility, and offers visual aids to understand the experimental workflow.

Core Principles of Solubility

This compound, a secondary amine with the chemical formula C₁₆H₃₅N, is a largely nonpolar molecule. Its solubility is primarily governed by the principle of "like dissolves like." The two bulky 2-ethylhexyl groups contribute significantly to its hydrophobic character, making it readily soluble in nonpolar and weakly polar organic solvents. The nitrogen atom with its lone pair of electrons introduces a site for potential hydrogen bonding, although this is sterically hindered, which can influence its interaction with protic solvents. Generally, aliphatic amines show significant solubility in organic solvents, especially polar ones.

Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | References |

| Hydrocarbons | Hexane, Toluene, Benzene | High / Miscible | [1] |

| Alcohols | Ethanol, Methanol | High / Miscible | [2][3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | [2][3] |

| Ketones | Acetone | Expected to be High / Miscible | |

| Esters | Ethyl Acetate | Expected to be High / Miscible | |

| Chlorinated Solvents | Dichloromethane | Expected to be High / Miscible | |

| Oxygenated Solvents | General Category | High / Miscible | [2][3] |

Experimental Protocols

To facilitate the quantitative determination of this compound solubility, the following detailed experimental methodologies are provided. These protocols are standard methods for determining the solubility of a liquid amine in an organic solvent.

Method 1: Visual Determination of Miscibility

This method is a rapid, qualitative assessment suitable for determining if two liquids are miscible in all proportions at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

A series of clean, dry test tubes or vials

-

Vortex mixer or shaker

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

Prepare a series of test tubes with varying volume ratios of this compound and the solvent (e.g., 1:9, 3:7, 5:5, 7:3, 9:1).

-

Ensure the total volume in each test tube is sufficient for clear observation (e.g., 5-10 mL).

-

Securely cap the test tubes and agitate them vigorously using a vortex mixer or shaker for 1-2 minutes.

-

Place the test tubes in a temperature-controlled environment (e.g., 25 °C) and allow them to equilibrate.

-

Visually inspect each test tube for the presence of a single, clear, homogeneous phase. The absence of any cloudiness, turbidity, or phase separation indicates miscibility at that ratio.[4]

-

If a single phase is observed across all ratios, the two liquids are considered miscible.

Method 2: Shake-Flask Method for Quantitative Solubility Determination

This is a widely accepted method for determining the equilibrium solubility of a compound in a solvent at a specific temperature. It is particularly useful when the compound is not fully miscible.

Materials:

-

This compound

-

Solvent of interest

-

Glass vials or flasks with airtight caps

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Syringe and syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The presence of an undissolved amine phase is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the controlled temperature until the undissolved this compound phase separates, typically by settling.

-

Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved micro-droplets of the amine.

-

-

Quantification:

-

Accurately weigh or measure the volume of the filtered sample.

-

Dilute the sample to a known volume with the same organic solvent, ensuring the final concentration is within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility from the measured concentration in the diluted sample, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, g/kg, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process using the shake-flask method.

Caption: Workflow for quantitative solubility determination.

References

Bis(2-ethylhexyl)amine spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for bis(2-ethylhexyl)amine (B85733), a secondary amine utilized in various chemical synthesis and industrial applications. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical and spectral data for this compound are summarized below, providing a quick reference for its fundamental properties.

| Property | Value |

| Molecular Formula | C₁₆H₃₅N |

| Molecular Weight | 241.46 g/mol |

| Appearance | Clear, colorless liquid[1] |

| CAS Number | 106-20-7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.4 - 2.6 | Doublet | -CH₂-N- (Methylene adjacent to Nitrogen) |

| ~1.4 - 1.6 | Multiplet | -CH- (Methine) |

| ~1.2 - 1.4 | Multiplet | -CH₂- (Methylene groups in the hexyl chain) |

| ~0.8 - 1.0 | Triplet | -CH₃ (Terminal methyl groups) |

Note: The N-H proton signal can be broad and its chemical shift is variable, often appearing between 0.5-5.0 ppm, depending on concentration and solvent.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃)[2].

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~51.9 | -C H₂-N- (Methylene carbon adjacent to Nitrogen) |

| ~39.8 | -C H- (Methine carbon) |

| ~31.5 | -C H₂- (Methylene carbon in the hexyl chain) |

| ~29.0 | -C H₂- (Methylene carbon in the hexyl chain) |

| ~24.1 | -C H₂- (Methylene carbon in the ethyl group) |

| ~23.1 | -C H₂- (Methylene carbon in the hexyl chain) |

| ~14.1 | -C H₃ (Terminal methyl carbon of the hexyl group) |

| ~11.1 | -C H₃ (Terminal methyl carbon of the ethyl group) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a secondary amine, this compound shows a characteristic N-H stretching vibration.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Weak | N-H Stretch (Secondary Amine) |

| ~2850 - 2960 | Strong | C-H Stretch (Aliphatic) |

| ~1460 - 1470 | Medium | C-H Bend (Methylene) |

| ~1380 - 1385 | Medium | C-H Bend (Methyl) |

| ~1020 - 1250 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Assignment of Fragment Ion |

| 241 | Low | [M]⁺ (Molecular Ion) |

| 142 | Strong | [CH₃(CH₂)₃CH(C₂H₅)CH₂NHCH₂]⁺ (α-cleavage) |

| 44 | Medium | [CH₃CH₂NH]⁺ |

| 43 | Medium | [C₃H₇]⁺ |

| 30 | Medium | [CH₂NH₂]⁺ |

Note: The molecular ion peak for aliphatic amines can be of low intensity. The base peak is often the result of α-cleavage next to the nitrogen atom.[1]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectral data presented.

NMR Spectroscopy Protocol

-

Sample Preparation : A small amount of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[3] The solution should be homogeneous and free of any particulate matter.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Referencing : The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (B1202638) (TMS).

FTIR Spectroscopy Protocol (ATR Method)

As this compound is a liquid, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

-

Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application : A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition : The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample.

-

Cleaning : After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization : In the ion source, the gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection : A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Properties of Bis(2-ethylhexyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Bis(2-ethylhexyl)amine. Due to a scarcity of direct experimental data in publicly available literature, this guide combines reported physical properties with estimated thermodynamic values derived from established theoretical models. This information is crucial for professionals in research, science, and drug development for applications such as process design, safety analysis, and molecular modeling.

Core Thermodynamic Properties

This compound, a secondary amine with the molecular formula C₁₆H₃₅N, possesses a complex branched structure that influences its thermodynamic behavior. The following tables summarize the available experimental data and estimated thermodynamic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₅N | |

| Molecular Weight | 241.46 g/mol | |

| CAS Number | 106-20-7 | |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Slight ammonia-like | [1] |

| Boiling Point | 123 °C at 5 mmHg | [2][3] |

| Melting Point | -60 °C | [4] |

| Density | 0.805 g/mL at 25 °C | [2][3] |

| Vapor Pressure | 0.01 mmHg at 20 °C |

Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)

| Thermodynamic Property | Estimated Value | Unit |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -386.53 | kJ/mol |

| Gibbs Free Energy of Formation (Gas, 298.15 K) | 69.19 | kJ/mol |

| Enthalpy of Vaporization (at Normal Boiling Point) | 56.88 | kJ/mol |

| Liquid Heat Capacity (C_p) at 298.15 K | 531.05 | J/(mol·K) |

Disclaimer: The values in Table 2 are estimations derived from the Joback group contribution method and have not been experimentally verified. These values should be used with an understanding of their theoretical nature and potential for deviation from experimental results.

Estimation of Thermodynamic Properties: A Logical Workflow

The thermodynamic properties presented in Table 2 were estimated using the Joback group contribution method. This method calculates properties based on the summation of contributions from individual functional groups within the molecule. The following diagram illustrates the logical workflow for this estimation process.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for this compound is limited, the following section outlines detailed, generally applicable methodologies for determining the key thermodynamic properties of liquid amines.

Determination of Heat Capacity (C_p) by Differential Scanning Calorimetry (DSC)

Objective: To measure the amount of heat absorbed by a sample as a function of temperature, from which the heat capacity can be derived.

Methodology:

-

Sample Preparation: A known mass of high-purity this compound is hermetically sealed in a suitable DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Measurement:

-

A baseline is established by running the empty sample and reference pans through the desired temperature program.

-

A sapphire standard, with a well-characterized heat capacity, is run to provide a calibration for the heat flow signal.

-

The this compound sample is then run under the same conditions.

-

The temperature program typically involves a controlled heating rate (e.g., 10 K/min) over a defined temperature range.

-

-

Data Analysis: The heat flow difference between the sample and the reference is measured. The heat capacity of the sample is calculated by comparing its heat flow to that of the sapphire standard at the same temperature, taking into account the respective sample masses.

Determination of Enthalpy of Vaporization (ΔH_vap) by Vapor Pressure Measurement

Objective: To measure the vapor pressure of this compound at different temperatures and use the Clausius-Clapeyron equation to determine the enthalpy of vaporization.

Methodology:

-

Apparatus: A static or dynamic vapor pressure apparatus is used. For low-volatility liquids like this compound, a static method with a sensitive pressure transducer is often preferred.

-

Sample Preparation: A pure sample of the amine is degassed to remove any dissolved volatile impurities.

-

Measurement:

-

The sample is placed in a thermostated vessel connected to a pressure measurement system.

-

The system is evacuated to a high vacuum.

-

The temperature of the vessel is precisely controlled and varied in steps.

-

At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

-

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔH_vap/R, where R is the ideal gas constant. From the slope, the enthalpy of vaporization can be calculated.

The following diagram illustrates a generalized experimental workflow for determining these thermodynamic properties.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of this compound, addressing a critical need for such data in scientific and industrial applications. While experimental values for some basic physical properties are available, a complete thermodynamic profile requires reliance on established estimation methods. The presented data and protocols offer a valuable resource for researchers and professionals, enabling more accurate modeling, process optimization, and safety assessments involving this compound. Further experimental investigation is highly encouraged to validate and refine the estimated thermodynamic parameters.

References

Safety and handling of Bis(2-ethylhexyl)amine in the lab

An In-depth Technical Guide to the Safe Handling of Bis(2-ethylhexyl)amine in the Laboratory

Introduction

This compound (CAS No. 106-20-7), also known as diisooctylamine, is a secondary aliphatic amine with a unique branched structure, making it a valuable compound in various industrial and research applications.[1] Its molecular formula is C16H35N, and it typically appears as a clear, colorless to pale yellow liquid with a slight ammonia-like odor.[2][3][4] Key applications include its use as a chemical intermediate in the synthesis of surfactants, corrosion inhibitors, and specialty chemicals, as well as a collector in ore flotation and an extractant for rare metals in hydrometallurgy.[1][5][6]

Given its hazardous properties, a thorough understanding of its safety profile and handling requirements is critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound in a laboratory setting, based on current safety data.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are fundamental to understanding its behavior and potential hazards in the laboratory. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 106-20-7[3][7] |

| Molecular Formula | C16H35N[2][3][8] |

| Molecular Weight | 241.46 g/mol [2][3][7] |

| Appearance | Clear colorless to light yellow liquid[3][4][8] |

| Odor | Slight ammonia-like or fishlike odor[2][3][5] |

| Boiling Point | 281 °C (538 °F) at 760 mmHg[2] / 123 °C at 5 mmHg[9][10] |

| Flash Point | 130 °C (266 °F) - Pensky-Martens closed cup[10] |

| Density | 0.805 g/mL at 25 °C[9][10] |

| Vapor Density | 8.35 (Air = 1)[2] |

| Vapor Pressure | 0.01 mmHg at 20 °C (68 °F)[2] |

| Solubility | Insoluble in water; soluble in most organic solvents.[1][2][8] |

| Refractive Index | n20/D 1.443[9][10] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is corrosive, acutely toxic via multiple routes of exposure, and poses a significant environmental threat.

GHS Hazard Pictograms: Corrosive, Acute Toxic, Environmental Hazard.[2][7]

Signal Word: Danger [2][10][11]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7][12][13] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[11][12] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[11][12] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[11][12] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[11] |

| Aquatic Hazard (Acute) | Category 2 | H401: Toxic to aquatic life[14] |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[12][13] |

Key Precautionary Statements:

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[11][12]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11][12]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

-

P310: Immediately call a POISON CENTER or doctor/physician.[11][12]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[12]

-

P501: Dispose of contents/container to an approved waste disposal plant.[12]

Toxicological Data

Quantitative toxicological data underscores the significant health risks associated with exposure. The substance is harmful if swallowed and toxic through skin contact or inhalation.

| Exposure Route | Species | Value |

| Oral LD50 | Rat | 1008 mg/kg[11] |

| Dermal LD50 | Rabbit | 956 mg/kg[11] |

| Inhalation LC50 (4h) | Rat | 0.91 mg/L[11] |

| Eye Irritation | Rabbit | Causes severe eye burns and serious eye damage.[11] |

Laboratory Handling and Storage Protocols

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.

Engineering Controls

All work involving this compound must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[11][15] A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent personal exposure.

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber, check manufacturer compatibility data) and chemical-resistant protective clothing, such as a lab coat.[12] Immediately change any contaminated clothing.[11]

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge.[2][16]

General Handling Protocol

The following workflow outlines the standard procedure for safely handling this compound in a laboratory setting.

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area.[12] The container must be kept tightly closed.[12][14]

-

Security: The storage area should be locked up or accessible only to authorized personnel.[3][11]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, isocyanates, peroxides, anhydrides, and acid halides.[2][9][14] Protect from heat, direct sunlight, and sources of ignition.[3][14]

Emergency and First Aid Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

Spill Response

For any spill, the primary goals are to ensure personnel safety, contain the spill, and decontaminate the area. The following workflow outlines the necessary steps.

First Aid Measures

First aiders must protect themselves before assisting. Show the Safety Data Sheet (SDS) to attending medical personnel.[11]

-

Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.[11][15]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water or shower for at least 15 minutes. Call a physician immediately.[3][11]

-

Eye Contact: Immediately hold eyelids apart and rinse cautiously with plenty of water for several minutes.[11][12] Remove contact lenses if present and easy to do so. Continue rinsing. Call an ophthalmologist immediately.[11]

-

Ingestion: Make the victim drink water (two glasses at most).[11] Do NOT induce vomiting due to the risk of perforation.[11] Call a physician immediately. Do not attempt to neutralize the chemical.

Disposal Considerations

All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste. Disposal should be carried out through a licensed and approved waste disposal facility, in strict accordance with all local, state, and federal regulations.[12] Do not allow the product to enter drains or surface water.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BIS 2-ETHYLHEXYLAMINE (BIS2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 4. chinaamines.com [chinaamines.com]

- 5. DI-(2-ETHYLHEXYL)AMINE - Ataman Kimya [atamanchemicals.com]

- 6. chembk.com [chembk.com]

- 7. This compound MSDS/SDS | Supplier & Distributor [polic-chemical.com]

- 8. What is this compound - Properties & Specifications [polic-chemical.com]

- 9. This compound | 106-20-7 [chemicalbook.com]

- 10. This compound 99 106-20-7 [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Bis(2-ethylhexyl)amine

This guide provides a concise overview of the fundamental physicochemical properties of Bis(2-ethylhexyl)amine, a secondary amino compound. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including as a surfactant or in nanoparticle synthesis.

Physicochemical Properties

This compound is a colorless liquid with a slight ammonia-like odor.[1][2][3] It is a secondary amino compound.[1] Key quantitative data regarding its molecular structure and properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C16H35N[1][2][4] |

| Linear Formula | [CH3(CH2)3CH(C2H5)CH2]2NH[5][6] |

| Molecular Weight | 241.46 g/mol [1][2][3][4][5] |

| Density | 0.805 g/mL at 25 °C[1][5] |

| Boiling Point | 123 °C at 5 mmHg[1][5] |

| Refractive Index | n20/D 1.443[1][5] |

| Flash Point | 130 °C (266 °F)[6] |

| Solubility in Water | 0.014 g/L[6] |

Structural Information

The structural formula of this compound consists of a central nitrogen atom bonded to two 2-ethylhexyl groups. This structure is visualized in the diagram below, which illustrates the connectivity of the constituent atoms.

Caption: Molecular structure of this compound.

Experimental Protocols

This document serves as a summary of core physicochemical properties and does not detail specific experimental protocols for their determination. For detailed methodologies, please refer to the original source materials or standard analytical chemistry protocols.

Applications

This compound has been utilized in the synthesis of stable, nanosized Cadmium Sulfide (CdS) particles. In this application, it forms an oriented monolayer chemically bonded to the particle surface. It is also a component in surfactant-based liquid mixtures with potential for specialized applications.

References

- 1. This compound | 106-20-7 [chemicalbook.com]

- 2. This compound | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BIS 2-ETHYLHEXYLAMINE (BIS2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 4. scbt.com [scbt.com]

- 5. This compound 99 106-20-7 [sigmaaldrich.com]

- 6. Bis(2-ethylhexyl) amine for synthesis 106-20-7 [sigmaaldrich.com]

A Technical Guide to the Physical Properties of Bis(2-ethylhexyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of bis(2-ethylhexyl)amine (B85733), a secondary aliphatic amine with diverse industrial applications. This document is intended to serve as a valuable resource for professionals in research and development who require precise data on this compound for formulation, synthesis, and process design.

Core Physical Properties

This compound, also known as diisooctylamine, is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its branched alkyl chains contribute to its high hydrophobicity and moderate basicity.[2] The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.

Table 1: Physical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Density | 0.8062 g/mL | at 68 °F (20 °C) | [3] |

| 0.805 g/mL | at 25 °C | [4][5] | |

| 0.80 g/cm³ | at 20 °C | ||

| ~0.82 g/cm³ | Room Temperature | [2] | |

| Boiling Point | 538 °F (281.1 °C) | at 760 mmHg | [3] |

| 281 °C | Not specified | [6] | |

| 328 °C | Not specified | [2] | |

| 123 °C | at 5 mmHg | [4][5][7] | |

| 175 °C | at 2 mmHg | ||

| 157-159 °C | at 27 hPa | ||

| 252.51 °C | Not specified | [8] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. The provided data are generally reported in chemical databases and by suppliers without explicit methodologies. It is presumed that standard analytical methods, such as those established by ASTM or ISO for determining density and boiling point of chemical compounds, were utilized. For precise measurements, it is recommended to consult specific analytical chemistry literature or conduct in-house validation using calibrated equipment.

Applications and Workflow

This compound is a versatile chemical intermediate with a range of applications stemming from its physical and chemical properties. Its primary uses include acting as a corrosion inhibitor, a component in the synthesis of rubber chemicals, and an intermediate in the production of agrochemicals and surfactants.[1][9] One notable application is in the synthesis of stable cadmium sulfide (B99878) (CdS) nanoparticles, where it functions as a capping agent to control particle size and prevent agglomeration.[4][7]

The following diagram illustrates a generalized workflow for the synthesis of nanoparticles using this compound as a capping agent.

Caption: Workflow for the synthesis of CdS nanoparticles using this compound.

References

- 1. chinaamines.com [chinaamines.com]

- 2. What is this compound - Properties & Specifications [polic-chemical.com]

- 3. This compound | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 双(2-乙基己基)胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 99 106-20-7 [sigmaaldrich.com]

- 6. This compound, 99% 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound | 106-20-7 [chemicalbook.com]

- 8. This compound | 106-20-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. BIS 2-ETHYLHEXYLAMINE (BIS2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

An In-depth Technical Guide on the Reactivity of Bis(2-ethylhexyl)amine with Acids and Oxidizers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl)amine (B85733) (BEHA), a secondary aliphatic amine with significant steric hindrance, is a key intermediate in various industrial applications, including the synthesis of surfactants, corrosion inhibitors, and specialty chemicals.[1] A thorough understanding of its reactivity, particularly with common laboratory and industrial reagents such as acids and oxidizing agents, is crucial for its safe handling, application, and the development of novel synthetic pathways. This technical guide provides a comprehensive overview of the core reactivity principles of this compound, drawing from established knowledge of secondary amine chemistry and available data on this specific compound. While specific kinetic and thermodynamic data for this compound is limited in publicly available literature, this guide furnishes general experimental protocols for characterizing its reactivity and presents its known incompatibility information in a structured format.

Core Reactivity Principles

As a secondary amine, the reactivity of this compound is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character.[2] However, the two bulky 2-ethylhexyl groups introduce significant steric hindrance around the nitrogen atom. This structural feature has a profound impact on its reactivity profile, generally leading to slower reaction rates compared to less hindered secondary amines.[3][4]

Reactivity with Acids

This compound readily reacts with acids in an exothermic neutralization reaction to form the corresponding ammonium (B1175870) salt and water.[2][5] This is a classic acid-base reaction where the amine acts as a Brønsted-Lowry base, accepting a proton from the acid.

General Reaction:

R₂NH + HX → R₂NH₂⁺X⁻

Where R = 2-ethylhexyl and HX is a generic acid.

The steric hindrance of the 2-ethylhexyl groups may influence the kinetics of this reaction, but the thermodynamic driving force remains strong due to the formation of the stable ammonium salt.

Reactivity with Oxidizing Agents

This compound is incompatible with strong oxidizing agents.[5] The oxidation of secondary amines can lead to a variety of products depending on the oxidant and reaction conditions. Common products of secondary amine oxidation include imines, nitrones, and in some cases, cleavage of the C-N bond.[6][7]

For instance, reaction with nitrous acid (HNO₂) is a characteristic reaction of secondary amines, leading to the formation of N-nitrosamines, which are potent carcinogens.[8]

General Reaction with Nitrous Acid:

R₂NH + HNO₂ → R₂N-N=O + H₂O

The aerobic oxidation of secondary amines, often catalyzed by metal complexes, can yield imines.[6]

General Aerobic Oxidation:

R₂CH-NHR' → R₂C=NR'

Given the potential for hazardous and uncontrolled reactions, the mixing of this compound with strong oxidizers should be avoided without a thorough risk assessment and in a controlled environment.

Quantitative Reactivity Data

Specific quantitative data on the reaction kinetics and thermodynamics of this compound with a wide range of acids and oxidizers is not extensively reported in peer-reviewed literature. However, general reactivity information is available from safety data sheets and chemical compatibility charts. This information is summarized in the table below.

| Reactant Class | Specific Reactant (Example) | Reactivity and Incompatibility Information | Citation |

| Acids | Strong Acids (e.g., HCl, H₂SO₄) | Exothermic neutralization reaction to form salts and water. | [2][5] |

| Oxidizing Agents | Strong Oxidizers | Incompatible; can react vigorously. | [5] |

| Peroxides | May be incompatible. | [5] | |

| Nitrates, Nitrites, Nitrous Acid | Caution advised due to the possible liberation of carcinogenic nitrosamines. | [8][9] | |

| Other Incompatibilities | Isocyanates | May be incompatible. | [5] |

| Halogenated Organics | May be incompatible. | [5] | |

| Epoxides | May be incompatible. | [5] | |

| Anhydrides and Acid Halides | May be incompatible. | [5] |

Experimental Protocols

The following are general experimental protocols that can be adapted to quantitatively assess the reactivity of this compound.

Determination of Enthalpy of Neutralization with a Strong Acid via Calorimetry

This protocol outlines a method to determine the heat of reaction for the neutralization of this compound with a strong acid like hydrochloric acid using a coffee cup calorimeter.

Materials:

-

This compound (BEHA), known concentration in a suitable solvent (e.g., isopropanol)

-

Standardized hydrochloric acid (HCl) solution (e.g., 1.0 M aqueous)

-

Coffee cup calorimeter (or a similar constant-pressure calorimeter)

-

Digital thermometer (precision of ±0.1 °C)

-

Magnetic stirrer and stir bar

-

Graduated cylinders or pipettes

Procedure:

-

Measure 50.0 mL of the this compound solution and place it in the calorimeter.

-

Place the magnetic stir bar in the calorimeter and begin stirring gently.

-